molecular formula C13H16N2O B1624436 2-(2-(p-Tolyl)hydrazono)cyclohexanone CAS No. 2257-17-2

2-(2-(p-Tolyl)hydrazono)cyclohexanone

Cat. No.: B1624436
CAS No.: 2257-17-2
M. Wt: 216.28 g/mol
InChI Key: SVFSFFXAWSSMEM-QINSGFPZSA-N
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Description

2-(2-(p-Tolyl)hydrazono)cyclohexanone is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

2257-17-2

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

(2Z)-2-[(4-methylphenyl)hydrazinylidene]cyclohexan-1-one

InChI

InChI=1S/C13H16N2O/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16/h6-9,14H,2-5H2,1H3/b15-12-

InChI Key

SVFSFFXAWSSMEM-QINSGFPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C\2/CCCCC2=O

Canonical SMILES

CC1=CC=C(C=C1)NN=C2CCCCC2=O

Origin of Product

United States

Foundational & Exploratory

"2-(2-(p-Tolyl)hydrazono)cyclohexanone" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and reactivity of 2-(2-(p-Tolyl)hydrazono)cyclohexanone , a critical intermediate in the synthesis of carbazole-based pharmacophores.

Properties, Synthesis, and Application in Heterocyclic Chemistry

Executive Summary

This compound (CAS: 2257-17-2) is a mono-hydrazone derivative of cyclohexane-1,2-dione. It serves as the isolable intermediate in the Fischer Indole Synthesis of 6-methyl-1,2,3,4-tetrahydrocarbazole , a scaffold widely used in the development of anti-emetics (e.g., Ondansetron analogs), NSAIDs (Carprofen derivatives), and neuronal receptor modulators.

Its chemical behavior is defined by azo-hydrazone tautomerization , which governs its stability and reactivity. While stable as a solid, it undergoes acid-catalyzed [3,3]-sigmatropic rearrangement in solution to form the indole core.

Chemical Identity & Physical Properties

PropertyData
IUPAC Name (2E)-2-[2-(4-methylphenyl)hydrazinylidene]cyclohexan-1-one
CAS Number 2257-17-2
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
Appearance Orange to Red Crystalline Solid
Melting Point 190–193 °C (Decomposition may occur)
Solubility Soluble in CHCl₃, DMSO, hot Ethanol; Insoluble in water.[1][2]
SMILES CC1=CC=C(C=C1)NN=C2CCCCC2=O
Key Functional Groups

-Hydrazone, Ketone, p-Tolyl ring

Synthesis: The Japp-Klingemann Reaction

While direct condensation of p-tolylhydrazine with 1,2-cyclohexanedione is possible, the Japp-Klingemann reaction is the preferred industrial and laboratory route due to the instability of the dione starting material. This route utilizes 2-carboxycyclohexanone (or its ethyl ester) and p-tolyldiazonium chloride .

Mechanism of Formation
  • Diazotization: p-Toluidine is converted to p-tolyldiazonium chloride using NaNO₂/HCl.

  • Coupling: The enolate of 2-carboxycyclohexanone attacks the diazonium salt to form an azo-ester intermediate.

  • Decarboxylation: Hydrolytic cleavage of the ester/acid group (driven by the thermodynamic stability of the hydrazone) yields the target This compound .

JappKlingemann Start p-Toluidine Diazo p-Tolyldiazonium Chloride Start->Diazo NaNO2, HCl 0°C Coupling Azo-Intermediate (Unstable) Diazo->Coupling + 2-Carboxycyclohexanone (KOH/MeOH) Product 2-(2-(p-Tolyl)hydrazono) cyclohexanone Coupling->Product Decarboxylation (-CO2)

Figure 1: The Japp-Klingemann synthetic pathway.

Reactivity Profile: The Fischer Indole Cyclization

The defining characteristic of this molecule is its conversion to 6-methyl-1,2,3,4-tetrahydrocarbazole . This transformation requires an acid catalyst (AcOH, H₂SO₄, or Polyphosphoric Acid) and heat.

Mechanistic Pathway

The reaction proceeds via the ene-hydrazine tautomer. The key step is a [3,3]-sigmatropic rearrangement that breaks the N-N bond and forms the new C-C bond.

FischerIndole Hydrazone Hydrazone Tautomer (Starting Material) EneHydrazine Ene-Hydrazine (Active Tautomer) Hydrazone->EneHydrazine H+ Tautomerism Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Heat Diimine Diimine Intermediate (Re-aromatization) Sigmatropic->Diimine C-C Bond Formation Aminal Cyclic Aminal Diimine->Aminal Cyclization Carbazole 6-Methyl-1,2,3,4- tetrahydrocarbazole Aminal->Carbazole - NH3 Ammonia NH3 (Byproduct) Aminal->Ammonia

Figure 2: Mechanism of the Fischer Indole Synthesis from the hydrazone precursor.

Experimental Protocols

Protocol A: Synthesis of this compound

Based on the Japp-Klingemann methodology.

Reagents:

  • p-Toluidine (10.7 g, 0.1 mol)

  • Ethyl 2-cyclohexanonecarboxylate (17.0 g, 0.1 mol)

  • Sodium Nitrite (7.0 g)

  • Potassium Hydroxide (aqueous solution)

Procedure:

  • Diazotization: Dissolve p-toluidine in dilute HCl (30 mL conc. HCl in 100 mL water). Cool to 0–5°C. Add NaNO₂ (7.0 g in 20 mL water) dropwise. Stir for 15 min.

  • Preparation of Enolate: Dissolve ethyl 2-cyclohexanonecarboxylate in a solution of KOH (6.0 g) in water/methanol at 0°C.

  • Coupling: Slowly add the diazonium salt solution to the enolate solution over 30 minutes, maintaining pH ~5-6 with sodium acetate if necessary. An orange/red precipitate will form.

  • Decarboxylation: The initial azo-ester often decarboxylates spontaneously or upon mild heating/acidification.

  • Isolation: Filter the solid This compound . Wash with cold water.[3]

  • Purification: Recrystallize from Ethanol.

    • Target Yield: 70–85%

    • Expected MP: 190–193°C[4]

Protocol B: Cyclization to 6-Methyl-1,2,3,4-tetrahydrocarbazole

Reagents:

  • This compound (5.0 g)

  • Glacial Acetic Acid (20 mL)

  • Conc. H₂SO₄ (2 mL) or Polyphosphoric Acid (PPA)

Procedure:

  • Dissolve the hydrazone in glacial acetic acid.

  • Add the acid catalyst (H₂SO₄ or PPA).

  • Reflux the mixture for 1–2 hours. The color will darken.

  • Pour the hot reaction mixture into crushed ice/water (100 mL).

  • Filter the precipitate (crude tetrahydrocarbazole).

  • Recrystallize from Methanol/Water.

    • Product MP: 116–118°C (Distinct from the hydrazone precursor).[5]

Spectroscopic Characterization

Researchers should validate the intermediate using the following expected signals.

TechniqueExpected SignalsStructural Assignment
FT-IR 3250–3350 cm⁻¹ (Broad)N-H Stretch (Hydrazone form, H-bonded)
1640–1660 cm⁻¹ (Strong)C=O Stretch (Conjugated with C=N)
1590–1610 cm⁻¹ C=N / Aromatic C=C
¹H NMR δ 12.0–14.0 ppm (1H, s, broad)N-H (Highly deshielded due to intramolecular H-bond with C=O)
(DMSO-d₆)δ 7.0–7.5 ppm (4H, m)Aromatic Protons (AA'BB' system of p-Tolyl)
δ 2.4–2.6 ppm (2H, m)

-CH₂ (Next to C=O)
δ 2.25 ppm (3H, s)Methyl group (Ar-CH₃)
δ 1.6–1.9 ppm (6H, m)Remaining Cyclohexane CH₂ protons

Safety & Handling

  • Toxicity: Arylhydrazones are potential skin irritants and sensitizers. Handle with gloves and in a fume hood.

  • Stability: Stable at room temperature. Avoid strong oxidizers.

  • Storage: Store in a cool, dry place away from light to prevent photo-isomerization of the C=N bond.

References

  • Japp, F. R., & Klingemann, F. (1887). "Ueber Benzolazo- und Benzolhydrazofettsäuren". Berichte der deutschen chemischen Gesellschaft, 20(2), 2942–2944.

  • Rogers, C. U., & Corson, B. B. (1950).[5] "1,2,3,4-Tetrahydrocarbazole".[1][6][5] Organic Syntheses, 30, 90.

  • Robinson, B. (1963). "The Fischer Indole Synthesis".[3] Chemical Reviews, 63(4), 373–401. ( seminal review on the mechanism).

  • Exclusive Chemistry Ltd. (2024). "2-(p-Tolyl-Hydrazono)-Cyclohexanone Product Data".

  • Sigma-Aldrich. (2024). "Product Specification: 2-(p-Tolyl-hydrazono)-cyclohexanone (CAS 2257-17-2)".[7][4][8]

Sources

Tautomeric Dynamics of 2-(2-(p-Tolyl)hydrazono)cyclohexanone: Mechanistic Insights & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(2-(p-Tolyl)hydrazono)cyclohexanone (CAS: 2257-17-2) represents a critical scaffold in the study of azo-hydrazone tautomerism. Unlike simple azo dyes, this molecule features a cyclic ketone moiety adjacent to the hydrazone linkage, creating a highly specific intramolecular hydrogen bonding (IMHB) environment.

This guide provides a rigorous analysis of the tautomeric equilibrium between the Hydrazone-Keto form and the Azo-Enol form. We explore the thermodynamic preference for the hydrazone isomer in non-polar media, the synthetic pathways for high-purity isolation, and the spectroscopic signatures required for validation. This document is designed to serve as a reference for researchers utilizing this scaffold in metal chelation, drug discovery, or solvatochromic sensor development.

Structural Basis of Tautomerism[1]

The core chemical phenomenon defining this compound is the proton transfer equilibrium between the nitrogen of the hydrazone linkage and the oxygen of the ketone carbonyl.

The Tautomeric Triad

While often simplified as a binary system, the tautomerism involves three potential species. However, thermodynamic stability heavily favors the Hydrazone-Keto form due to the "chelate effect" of the six-membered hydrogen-bonded ring.

  • Hydrazone-Keto (Dominant): Characterized by a

    
     and a 
    
    
    
    linkage. Stabilized by a strong resonance-assisted hydrogen bond (RAHB) between the N-H proton and the carbonyl oxygen.
  • Azo-Enol (Minor/Solvent Dependent): Characterized by a

    
     and a 
    
    
    
    linkage. This form restores aromaticity in some fused ring systems but is less favorable here due to the strain of the cyclohexene ring and weaker H-bonding.
  • Azo-Keto (Transient): The non-conjugated intermediate (

    
    ) is rarely observed due to the lack of stabilizing conjugation.
    
Mechanistic Pathway Visualization

The following diagram illustrates the proton transfer mechanism and the resonance stabilization that locks the molecule in the Hydrazone form.

Tautomerism cluster_0 Stabilizing Factors HK Hydrazone-Keto Form (Thermodynamically Preferred) Strong IMHB (N-H...O) TS Transition State (Proton Transfer) HK->TS -dH (IMHB Break) TS->HK Relaxation AE Azo-Enol Form (Solvent Stabilized) (HO-C=C-N=N-Ar) TS->AE + Solvent Stabilization AE->TS Fast Exchange IMHB Intramolecular H-Bond (6-membered ring) IMHB->HK Conj π-Conjugation

Figure 1: Tautomeric equilibrium favoring the Hydrazone-Keto form via Intramolecular Hydrogen Bonding (IMHB).

Experimental Synthesis Protocol

To study the tautomerism accurately, high-purity material is required. The most robust method involves the condensation of 1,2-cyclohexanedione with p-tolylhydrazine. This method avoids the regio-isomeric byproducts often seen in Japp-Klingemann reactions with asymmetrical ketones.

Reagents
  • Substrate: 1,2-Cyclohexanedione (98% purity).

  • Reagent: p-Tolylhydrazine hydrochloride.

  • Solvent: Ethanol (Absolute) or Methanol.

  • Catalyst: Sodium Acetate (to buffer the HCl).

Step-by-Step Workflow
  • Preparation of Hydrazine Solution: Dissolve 10 mmol of p-tolylhydrazine hydrochloride in 20 mL of warm ethanol. Add 11 mmol of Sodium Acetate dissolved in minimal water. Filter off the precipitated NaCl if necessary.

  • Condensation: Add the hydrazine solution dropwise to a stirred solution of 1,2-cyclohexanedione (10 mmol) in 10 mL ethanol at room temperature.

    • Note: Low temperature prevents bis-hydrazone formation.

  • Reflux: Heat the mixture to 60°C for 2 hours. The solution will turn deep yellow/orange.

  • Isolation: Cool to 0°C. The mono-hydrazone precipitates as yellow needles.

  • Purification: Recrystallize from hot ethanol to remove any unreacted diketone or bis-hydrazone traces.

  • Drying: Vacuum dry at 40°C for 6 hours.

Synthesis Step1 Dissolve p-Tolylhydrazine HCl + NaOAc in EtOH Step2 Add 1,2-Cyclohexanedione (Dropwise, RT) Step1->Step2 Step3 Reaction: Condensation 60°C, 2 Hours Step2->Step3 Step4 Cool to 0°C Precipitation Step3->Step4 Step5 Recrystallize (EtOH) Vacuum Dry Step4->Step5

Figure 2: Synthetic workflow for the selective isolation of the mono-hydrazone derivative.

Spectroscopic Characterization & Validation

Accurate identification of the tautomer requires multi-modal spectroscopy. The Hydrazone form has distinct signatures distinguishing it from the Azo form.

NMR Spectroscopy (The Gold Standard)

The proton on the hydrazone nitrogen (


) is the primary probe. Its chemical shift is highly sensitive to the strength of the hydrogen bond.

Table 1: Representative NMR Data (in


) 
NucleusSignal (

ppm)
MultiplicityAssignmentMechanistic Insight
1H 12.5 - 14.8 Singlet (Broad)N-H Diagnostic: Extreme downfield shift confirms strong Intramolecular H-Bond (Hydrazone form).
1H 7.1 - 7.3DoubletsAr-Hp-Tolyl aromatic protons.
1H 2.35SingletAr-CH3Methyl group on the tolyl ring.
1H 2.6 - 1.8MultipletsCyclohexylAliphatic ring protons (

).
13C 195.0 SingletC=O Carbonyl carbon. Lower shift than typical ketones due to conjugation.
13C 135.0SingletC=NHydrazone carbon.
IR Spectroscopy
  • C=O Stretch: Observed at 1620–1640 cm⁻¹ .

    • Explanation: A standard cyclohexanone C=O appears ~1715 cm⁻¹. The shift to ~1630 cm⁻¹ is definitive proof of the "conjugated chelate" system found in the Hydrazone-Keto tautomer.

  • N-H Stretch: Often weak/broad around 3200–3400 cm⁻¹ due to H-bonding, sometimes buried in the C-H stretch region.

UV-Vis Spectroscopy
  • 
    :  Typically 380–420 nm  (Yellow/Orange).
    
  • Solvatochromism: In polar aprotic solvents (DMSO), a bathochromic shift (Red shift) may occur, indicating a weakening of the IMHB or partial equilibration with the azo-enol anion if base is present.

Computational Perspectives (DFT)

To validate experimental findings, Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is the standard for these systems.

  • Energy Gap (

    
    ):  The Hydrazone-Keto form is typically 5–8 kcal/mol more stable  than the Azo-Enol form in the gas phase.
    
  • Bond Lengths:

    • The

      
       bond in the hydrazone form shows single bond character (~1.46 Å).
      
    • The

      
       bond shows intermediate double bond character (~1.30 Å), confirming the hydrazone structure rather than the azo (
      
      
      
      , ~1.24 Å).

Applications & Significance

Why does this specific tautomerism matter?

  • Metal Chelation: The Hydrazone-Keto form acts as a tridentate or bidentate ligand. The N-H proton is acidic; upon deprotonation, it forms highly stable neutral complexes with transition metals (Cu²⁺, Ni²⁺), used in colorimetric sensing.

  • Drug Design: The hydrazone moiety is a "privileged structure" in medicinal chemistry. The stability of the tautomer dictates the pharmacokinetics—specifically, how the molecule interacts with receptor binding pockets (H-bond donor vs. acceptor).

  • Switchable Dyes: The equilibrium can be shifted by pH, allowing these molecules to serve as pH indicators or solvatochromic probes.

References

  • PubChem. (2025).[1] 2-(p-Tolyl-hydrazono)-cyclohexanone | C13H16N2O.[1][2] National Library of Medicine. [Link]

  • Loghmani-Khouzani, H., et al. (2009).[3] Study of Hydrazone-Hydrazoimine Tautomerism in

    
    -Azo-6-ketomethylphenanthridines. Journal of the Iranian Chemical Society, 6(1), 129-137.[3] (Provides analogous NMR data for cyclic 
    
    
    
    -azo-ketones). [Link]
  • Hach, C. C., et al. (1952).[4] 1,2-Cyclohexanedione Dioxime. Organic Syntheses, 32, 35. (Foundational chemistry for 1,2-cyclohexanedione derivatives). [Link]

Sources

The Cyclohexanone Hydrazone Scaffold: From Synthetic Gateway to Bioactive Frontier

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Genesis and Historical Context[1]

The history of cyclohexanone hydrazone derivatives is a convergence of two 19th-century chemical milestones: the isolation of hydrazine and the discovery of alicyclic ketones. While often viewed merely as transient intermediates, these compounds represent a critical "synthetic pivot" in organic chemistry, bridging simple cyclic ketones to complex fused-ring heterocycles and functionalized olefins.

The Convergence of Drechsel and Fischer

The narrative begins with Emil Fischer , who synthesized phenylhydrazine in 1875 , a discovery that earned him the Nobel Prize. Fischer immediately recognized the utility of hydrazines for characterizing carbonyls, but the specific application to cyclohexanone required the latter's discovery.

In 1888 , Edmund Drechsel isolated cyclohexanone (which he termed hydrophenoketone) via the electrolysis of phenol. That same year, Drechsel described the acid-catalyzed reaction of cyclohexanone phenylhydrazone to form a tricyclic structure. This reaction was later formalized by Walther Borsche in 1908 , establishing the Borsche-Drechsel Cyclization —a specialized variant of the Fischer Indole Synthesis. This historical sequence establishes cyclohexanone hydrazone not just as a derivative, but as the foundational substrate for the synthesis of tetrahydrocarbazoles, a scaffold now ubiquitous in medicinal chemistry.

The Barton Revolution

For nearly a century, the primary fate of cyclohexanone hydrazones was cyclization. This paradigm shifted in 1962 with Derek Barton’s discovery of the Barton Vinyl Iodide Synthesis . Barton demonstrated that hydrazones could be oxidized by iodine in the presence of a non-nucleophilic base to yield vinyl iodides. This transformation unlocked the cyclohexanone ring, converting a static ketone into a versatile functional handle (vinyl iodide) ready for palladium-catalyzed cross-coupling, thereby cementing the hydrazone’s role in modern total synthesis.

Part 2: Mechanistic Divergence

The utility of cyclohexanone hydrazone lies in its ability to access two distinct mechanistic pathways based on reaction conditions: Sigmatropic Rearrangement (Acidic) and Oxidative Elimination (Basic/Oxidative).

Pathway A: The Borsche-Drechsel Cyclization (Fischer Indole)

This pathway transforms the hydrazone into a tetrahydrocarbazole.[1][2] The driving force is the formation of the energetically favorable aromatic indole system.

Critical Mechanistic Insight: The reaction is not driven by the hydrazone itself but by its tautomer, the ene-hydrazine . The choice of acid catalyst (e.g., acetic acid vs. polyphosphoric acid) dictates the concentration of this protonated ene-hydrazine species.

  • Tautomerization: Cyclohexanone phenylhydrazone isomerizes to the ene-hydrazine.

  • [3,3]-Sigmatropic Rearrangement: The weak N-N bond breaks while a C-C bond forms, destroying the benzene aromaticity temporarily.

  • Re-aromatization: Rapid proton transfer restores aromaticity, yielding a diimine.

  • Cyclization & Elimination: Intramolecular nucleophilic attack followed by ammonia elimination yields the indole.

FischerMechanism Substrate Cyclohexanone Phenylhydrazone EneHydrazine Ene-Hydrazine Tautomer Substrate->EneHydrazine H+ / Tautomerization SigmaRearrange [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaRearrange Key Step Diimine Diimine Intermediate SigmaRearrange->Diimine Re-aromatization Indole Tetrahydrocarbazole (Product) Diimine->Indole - NH3

Figure 1: The Borsche-Drechsel pathway. The [3,3]-sigmatropic rearrangement is the irreversible, rate-determining step.

Pathway B: The Barton Vinyl Iodide Synthesis

This pathway utilizes the hydrazone as a leaving group precursor.

Critical Mechanistic Insight: The reaction relies on the oxidation of the hydrazone to a diazo species. The base (typically DBU or tetramethylguanidine) is crucial to sponge up the HI produced, preventing acid-catalyzed side reactions (like azine formation).

  • Oxidation: Iodine oxidizes the hydrazone to an N-iodo intermediate, which eliminates HI to form a diazo compound.

  • Iodination: The diazo carbon attacks iodine, releasing nitrogen gas (

    
    ).
    
  • Elimination: The resulting carbocation or gem-diiodide eliminates to form the vinyl iodide.

BartonMechanism Hydrazone Cyclohexanone Hydrazone Diazo Diazo Intermediate Hydrazone->Diazo I2, Base -HI IodoCarb Iodo-Carbocation Diazo->IodoCarb I2, -N2 VinylIodide Vinyl Iodide (Product) IodoCarb->VinylIodide Elimination

Figure 2: The Barton Vinyl Iodide pathway. Nitrogen gas evolution provides the thermodynamic driving force.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Cyclohexanone Phenylhydrazone

A self-validating protocol for high-purity isolation.

Reagents:

  • Cyclohexanone (1.0 eq)[3]

  • Phenylhydrazine (1.0 eq)[3]

  • Solvent: Ethanol (95%)

  • Catalyst: Glacial Acetic Acid (0.1 eq)

Methodology:

  • Preparation: Dissolve phenylhydrazine in ethanol. Note: Phenylhydrazine is toxic; handle in a fume hood.

  • Addition: Add cyclohexanone dropwise at

    
    . Causality: Low temperature prevents immediate polymerization or azine formation.
    
  • Catalysis: Add acetic acid. Stir for 30 minutes. A massive precipitation of the hydrazone typically occurs.

  • Workup: Filter the solid.[4] Wash with cold dilute ethanol.

  • Validation: The product should be an off-white solid (mp ~77°C). If the melting point is broad, recrystallize from ethanol. Checkpoint: A yellow/orange color suggests oxidation; recrystallize immediately.

Protocol 2: The Borsche-Drechsel Cyclization (Tetrahydrocarbazole)

Optimized for yield and scalability.

Reagents:

  • Cyclohexanone Phenylhydrazone (from Protocol 1)[3][5]

  • Solvent/Catalyst: Glacial Acetic Acid (excess)

Methodology:

  • Reflux: Suspend the hydrazone in glacial acetic acid. Heat to reflux (

    
    ).
    
  • Observation: The reaction is exothermic. Once reflux begins, remove the heat source temporarily if the reaction becomes too vigorous. Safety: This prevents "bumping" and loss of material.

  • Completion: Reflux for 1-2 hours. The solution will darken significantly.

  • Isolation: Pour the hot mixture into crushed ice/water. The tetrahydrocarbazole will precipitate as a coarse solid.

  • Purification: Filter and wash with water until the filtrate is neutral. Recrystallize from aqueous ethanol.

  • Data: Yields are typically 70-85%. MP: ~119°C.

Protocol 3: Barton Vinyl Iodide Synthesis

Modern variation using TMG (Tetramethylguanidine).

Reagents:

  • Cyclohexanone Hydrazone (unsubstituted)

  • Iodine (

    
    , 3.0 eq)
    
  • 1,1,3,3-Tetramethylguanidine (TMG, 3.0 eq)

  • Solvent: THF/Ether (1:1)

Methodology:

  • Solution A: Dissolve iodine in THF.

  • Solution B: Dissolve hydrazone in THF/Ether and add TMG.

  • Addition: Add Solution B to Solution A dropwise at

    
    . Causality: Inverse addition (hydrazone to iodine) ensures an excess of iodine is always present, favoring oxidation to the diazo species over azine dimerization.
    
  • Workup: Quench with aqueous sodium thiosulfate (removes excess

    
    ). Extract with ether.
    
  • Purification: Silica gel chromatography (usually non-polar eluent like Hexanes).

Part 4: Therapeutic and Modern Utility

While the hydrazone itself is often an intermediate, its derivatives are cornerstones of modern pharmacopeia.

Tetrahydrocarbazoles in Drug Discovery

The Borsche-Drechsel product, 1,2,3,4-tetrahydrocarbazole, is a "privileged scaffold" in medicinal chemistry.

  • Anti-emetics: Ondansetron (Zofran) is structurally related to the carbazolone motif, accessible via modified hydrazone cyclizations.

  • NSAIDs: Carprofen derivatives often utilize the carbazole core.

  • Mechanism: These derivatives frequently target G-protein coupled receptors (GPCRs) or specific enzymes (e.g., COX-2), where the rigid tricyclic structure mimics the indole core of tryptophan and serotonin.

Bioactive Hydrazone Derivatives

Recent research has explored "stable" hydrazones (acylhydrazones) that retain the cyclohexanone ring without cyclizing.

  • Antimicrobial Agents: Cyclohexanone acylhydrazones have shown efficacy against Mycobacterium tuberculosis by inhibiting mycolic acid synthesis.

  • Cytotoxicity: Specific 2,4-dinitrophenylhydrazone derivatives of cyclohexanone analogs exhibit micromolar

    
     values against HeLa and MCF-7 cancer lines, likely via intercalation into DNA or inhibition of ribonucleotide reductase.
    
Data Summary: Comparative Synthetic Outcomes
Reaction PathwayCatalyst/ReagentKey IntermediatePrimary ProductTypical Yield
Fischer/Borsche AcOH /

Ene-hydrazineTetrahydrocarbazole75-90%
Barton

/ DBU
Diazo speciesVinyl Iodide60-80%
Shapiro

-BuLi
VinyllithiumOlefin50-70%
Bioconjugation pH 5 BufferHydrazone linkageAntibody-Drug Conjugate>90%

References

  • Drechsel, E. (1888).[1][2] Ueber Elektrolyse des Phenols mit Wechselströmen. Journal für praktische Chemie, 38(1), 65–74. Link

  • Fischer, E., & Jourdan, F. (1883).[6] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.[6] Link

  • Borsche, W. (1908).[1][2] Ueber Tetra- und Hexahydrocarbazolverbindungen und eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie, 359(1-2), 49–80.[6] Link

  • Barton, D. H. R., O'Brien, R. E., & Sternhell, S. (1962). A new reaction of hydrazones. Journal of the Chemical Society, 470–476. Link

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910–1939. Link

  • Rogers, C. U., & Corson, B. B. (1947). One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole. Journal of the American Chemical Society, 69(11), 2910–2911. Link

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. Link

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-(2-(p-Tolyl)hydrazono)cyclohexanone as a Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Identifying a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and utilization of versatile chemical intermediates are paramount to the efficient discovery of novel therapeutic agents. "2-(2-(p-Tolyl)hydrazono)cyclohexanone" represents more than a mere synthetic stepping stone; it is a strategically designed scaffold embodying latent functionalities poised for elaboration into complex, biologically relevant architectures. The core of its utility lies in the arylhydrazone moiety, a functional group renowned for its broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4][5] This document serves as a comprehensive guide for researchers, providing not only the foundational protocols for the synthesis and application of this intermediate but also the underlying scientific rationale that empowers its use in drug discovery campaigns.

Section 1: Synthesis of the Core Intermediate via the Japp-Klingemann Reaction

The most efficient and widely adopted method for synthesizing arylhydrazones from β-keto acids is the Japp-Klingemann reaction.[6][7][8] This reaction provides a direct route to this compound by coupling a p-tolyl diazonium salt with a cyclohexanone derivative, which undergoes in-situ decarboxylation.

Mechanistic Rationale

The reaction proceeds in two main stages:

  • Diazotization: p-Toluidine is converted into a highly reactive p-tolyl diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to prevent decomposition.

  • Coupling and Decarboxylation: The diazonium salt, a potent electrophile, attacks the enolate of 2-oxocyclohexanecarboxylic acid. The resulting azo intermediate is unstable and readily undergoes hydrolytic cleavage and decarboxylation to yield the stable hydrazone product.[6]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis from readily available starting materials.

Materials & Reagents

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Key Properties
p-ToluidineC₇H₉N107.15106-49-0Toxic, solid
Sodium NitriteNaNO₂69.007632-00-0Oxidizer, toxic
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive
2-Oxocyclohexanecarboxylic acidC₇H₁₀O₃142.154056-64-0Solid
Sodium HydroxideNaOH40.001310-73-2Corrosive
Ethanol (95%)C₂H₅OH46.0764-17-5Flammable
Diethyl Ether(C₂H₅)₂O74.1260-29-7Highly flammable

Step-by-Step Procedure:

  • Diazonium Salt Preparation (Step A):

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve p-toluidine (5.36 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (30 mL).

    • Cool the resulting solution to 0-5 °C in an ice-salt bath. The hydrochloride salt of p-toluidine may precipitate.

    • Slowly add a pre-cooled solution of sodium nitrite (3.80 g, 0.055 mol) in water (15 mL) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional 20 minutes at 0-5 °C after the addition is complete. The resulting clear solution of p-tolyl diazonium chloride is used immediately in the next step.

  • Coupling Reaction (Step B):

    • In a separate 500 mL beaker, dissolve 2-oxocyclohexanecarboxylic acid (7.1 g, 0.05 mol) in a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (100 mL).

    • Cool this solution to below 10 °C in an ice bath.

    • Slowly add the cold diazonium salt solution from Step A to the stirred solution of the keto-acid. A yellow-orange precipitate will form immediately.

    • Continue stirring for 1 hour, allowing the mixture to slowly warm to room temperature.

  • Work-up and Purification (Step C):

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water (3 x 50 mL) until the filtrate is neutral.

    • Recrystallize the crude product from hot 95% ethanol to yield pure this compound as a crystalline solid.

    • Dry the product in a vacuum oven. Expected yield: 75-85%.

Synthesis Workflow Diagram

G cluster_0 Step A: Diazotization cluster_1 Step B: Coupling cluster_2 Step C: Purification p_toluidine p-Toluidine diazonium p-Tolyl Diazonium Chloride p_toluidine->diazonium + HCl/H₂O hcl_h2o HCl, H₂O nano2 NaNO₂, 0-5°C nano2->diazonium crude_product Crude Hydrazone diazonium->crude_product + Enolate Solution keto_acid 2-Oxocyclohexanecarboxylic acid enolate Keto-acid Enolate keto_acid->enolate + NaOH naoh NaOH (aq) filtration Vacuum Filtration crude_product->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the synthesis of the target intermediate.

Section 2: Application in Heterocyclic Synthesis - The Fischer Indole Synthesis

The true power of this compound as an intermediate is demonstrated by its conversion into complex heterocyclic systems. The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that transforms arylhydrazones into indoles.[9][10] In this case, the product is a tetracyclic tetrahydrocarbazole, a scaffold present in numerous biologically active compounds.

Mechanistic Rationale

The reaction mechanism is a cascade of well-understood steps:

  • Tautomerization: The hydrazone tautomerizes to its enamine form under acidic conditions.

  • [11][11]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a rearrangement analogous to a Claisen rearrangement, forming a new C-C bond and breaking the N-N bond.

  • Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine carbon.

  • Ammonia Elimination: The resulting aminal eliminates a molecule of ammonia to form the final, stable aromatic indole ring system.[10]

Experimental Protocol: Synthesis of 8-Methyl-1,2,3,4-tetrahydro-9H-carbazol-4a-ol

Materials & Reagents

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Key Properties
This compoundC₁₃H₁₆N₂O216.282257-17-2Solid intermediate
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)Variable8017-16-1Corrosive, viscous liquid
Glacial Acetic AcidCH₃COOH60.0564-19-7Corrosive
Ice WaterH₂O18.027732-18-5-

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, place this compound (4.32 g, 0.02 mol).

    • Add polyphosphoric acid (approx. 40 g). Note: PPA is highly viscous; it can be warmed gently to aid transfer.

    • Alternatively, a mixture of glacial acetic acid and a Lewis acid like zinc chloride can be used.[12]

  • Cyclization:

    • Heat the stirred mixture in an oil bath at 100-120 °C for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to about 60-70 °C.

    • Carefully and slowly pour the viscous mixture into a beaker containing 200 mL of vigorously stirred ice water. This will hydrolyze the PPA and precipitate the product.

    • Continue stirring until the precipitate solidifies.

    • Collect the crude solid by vacuum filtration and wash with copious amounts of water.

    • Neutralize the solid by washing with a 5% sodium bicarbonate solution, followed by more water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure tetrahydrocarbazole derivative.

Drug Discovery Application Workflow

G cluster_0 Synthesis cluster_1 Screening & Optimization intermediate 2-(2-(p-Tolyl)hydrazono) cyclohexanone scaffold Tetrahydrocarbazole Scaffold intermediate->scaffold Fischer Indole Synthesis library Compound Library Generation scaffold->library Derivatization screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt final_candidate Drug Candidate lead_opt->final_candidate SAR Studies

Caption: From intermediate to drug candidate workflow.

Section 3: Biological Significance of the Hydrazone Pharmacophore

The hydrazone moiety (-C=N-NH-) is a "privileged pharmacophore" in drug design. Its presence imparts a unique combination of structural and electronic properties that facilitate interactions with various biological targets.[13][14] The azometine group is crucial for its biological activity.[2][3]

Hydrazone derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive targets for drug development. The intermediate, this compound, serves as a launchpad for accessing libraries of compounds that can be screened for these activities.

Summary of Reported Biological Activities for Hydrazone Derivatives

Biological ActivityTherapeutic AreaKey Findings and MechanismsRepresentative Citations
Anticancer OncologyInduction of apoptosis, cell cycle arrest, inhibition of kinases (EGFR, HER2), and tubulin polymerization.[15][16] Some act as iron chelators, depriving cancer cells of essential nutrients.[17][3][4][15][17][18]
Antiviral VirologyInhibition of viral replication enzymes. Activity has been reported against various viruses, including TMV and potential activity against HPV.[1][11][19][1][2][11][19]
Antimicrobial Infectious DiseasesActivity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[20][21] The mechanism often involves disruption of cell wall synthesis or other essential cellular processes.[20][21][22][23][24]
Anticonvulsant NeurologyModulation of ion channels or neurotransmitter receptors in the central nervous system.[4][5]
Anti-inflammatory ImmunologyInhibition of inflammatory enzymes or pathways.[3][5]

The flexibility of the hydrazone linker allows it to be incorporated into drug delivery systems for pH-controlled release, further expanding its utility.[25]

Conclusion

This compound is a high-value, readily accessible intermediate that opens a gateway to a rich field of medicinal chemistry. Its straightforward synthesis via the Japp-Klingemann reaction and its facile conversion into the privileged tetrahydrocarbazole scaffold via the Fischer indole synthesis provide a robust and efficient platform for drug discovery. By leveraging the well-documented and diverse biological activities of the hydrazone pharmacophore, research and development teams can expedite the generation of novel compound libraries, accelerating the path from initial synthesis to the identification of promising therapeutic candidates.

References

  • Japp–Klingemann reaction - Wikipedia. [Link]

  • Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking - PMC. [Link]

  • Antiviral Activity of Hydrazone Derivatives Based Benzohydrazide/2-thiohydantoin Analogs Against HPV-18 (Human Papillomavirus) : - AIP Publishing. [Link]

  • Japp-Klingemann Reaction - SynArchive. [Link]

  • Japp-Klingemann reaction - chemeurope.com. [Link]

  • Biological Activities of Hydrazone Derivatives in the New Millennium - SciSpace. [Link]

  • Antiviral activity of hydrazone derivatives based benzohydrazide/2-thiohydantoin analogs against HPV-18 (Human papillomavirus) : In silico study - AIP Publishing. [Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential - Frontiers. [Link]

  • 2-(p-Tolyl-hydrazono)-cyclohexanone | C13H16N2O | CID 5369903 - PubChem. [Link]

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC. [Link]

  • Japp-Klingemann hydrazone synthesis - ResearchGate. [Link]

  • Full article: Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - Taylor & Francis. [Link]

  • Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. [Link]

  • Journal of Phytochemistry & Biochemistry - Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review - Omics. [Link]

  • A three-component Fischer indole synthesis - PubMed. [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC. [Link]

  • Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review | Request PDF - ResearchGate. [Link]

  • Fischer indole synthesis - Wikipedia. [Link]

  • A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis | Journal of the American Chemical Society - ACS Publications. [Link]

  • Biological Activities of Hydrazone Derivatives - PMC - NIH. [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI. [Link]

  • The Use of Hydrazones for Biomedical Applications - ResearchGate. [Link]

  • Biological Activities of Hydrazone Derivatives in the New Millennium | Semantic Scholar. [Link]

  • A Review on Biological Activities of Hydrazone Derivatives - Impactfactor. [Link]

  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. [Link]

  • Synthesis, characterization, antibacterial and antifungal evaluation of novel cyclohexanone benzoylhydrazones - DergiPark. [Link]

  • New versatile approach to α-hydrazonoesters and amino acid derivatives trough a modified Japp–Klingemann reaction - Chemical Communications (RSC Publishing) DOI:10.1039/B003361H. [Link]

  • Synthesis and characterization of new 2-cyano-2-(p-tolyl-hydrazono)-thioacetamide metal complexes and a study on their antimicrobial activities - PubMed. [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC. [Link]

  • Antimicrobial Activity of Some Steroidal Hydrazones - MDPI. [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of "2-(2-(p-Tolyl)hydrazono)cyclohexanone"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers synthesizing 2-(2-(p-Tolyl)hydrazono)cyclohexanone . It is designed to troubleshoot specific failure modes, optimize yield, and clarify the complex equilibrium chemistry inherent to this molecule.[1]

Product Code: 2-THC-H Reaction Class: Japp-Klingemann Coupling / Hydrazone Formation Downstream Application: Precursor for 6-Methyl-1,2,3,4-tetrahydrocarbazole (Fischer Indole Synthesis)[1][2]

Part 1: Executive Summary & Reaction Landscape

The synthesis of this compound is typically achieved via the Japp-Klingemann reaction .[2] This involves the electrophilic attack of


-tolyldiazonium chloride on an activated cyclohexanone derivative (commonly 2-hydroxymethylenecyclohexanone or ethyl 2-cyclohexanonecarboxylate).

The Critical Challenge: The target molecule is a "metastable" intermediate. It sits in a delicate energetic valley between two major side-reaction pathways:[1][2]

  • Ring Cleavage: Under highly basic conditions (during coupling), the cyclohexanone ring can open to form acyclic azo-acids.

  • Premature Cyclization: Under acidic conditions (during workup), the hydrazone can irreversibly cyclize to the tetrahydrocarbazole.

Visualizing the Reaction Pathways

ReactionLandscape Start p-Toluidine + Cyclohexanone Deriv. Diazonium Diazonium Intermediate Start->Diazonium Diazotization (NaNO2/HCl) Target TARGET MOLECULE: 2-(2-(p-Tolyl)hydrazono) cyclohexanone Diazonium->Target Controlled Coupling (pH 5-6, <5°C) Tar Phenolic Tars (Decomposition) Diazonium->Tar Temp > 5°C (Hydrolysis) RingOpen Acyclic Azo-Acid (Ring Cleavage) Diazonium->RingOpen pH > 10 (Nu- Attack on Carbonyl) Bis Formazan/Bis-Azo (Double Coupling) Diazonium->Bis Excess Diazonium Slow Addition Carbazole Tetrahydrocarbazole (Premature Cyclization) Target->Carbazole Acidic Workup (Heat or Strong Acid)

Figure 1: Reaction landscape showing the target molecule and primary "off-ramp" side reactions.

Part 2: Troubleshooting Guide (FAQs)

Use this section to diagnose observed experimental anomalies.

Symptom 1: "My product is a sticky, dark red/brown tar instead of a solid."

Diagnosis: Diazonium Decomposition (Phenol Formation) [1]

  • The Science: Diazonium salts are thermally unstable. Above 5°C,

    
    -tolyldiazonium chloride reacts with water to form 
    
    
    
    -cresol (a phenol).[1] This phenol then couples with remaining diazonium salts to form complex, gummy azo-dye polymers ("tar").[1][2]
  • Corrective Action:

    • Cryo-Control: Ensure the internal temperature of the diazonium solution never exceeds 5°C during generation or transfer.

    • Starch-Iodide Test: Verify the diazonium salt is active before coupling. A drop on starch-iodide paper should turn instantly black.

    • Rate of Addition: Add the diazonium salt to the cyclohexanone enolate slowly to prevent local overheating.

Symptom 2: "I obtained a solid, but the melting point is way off, and it's insoluble in ethanol."

Diagnosis: Premature Fischer Cyclization [1]

  • The Science: The target hydrazone is the direct precursor to 6-methyl-1,2,3,4-tetrahydrocarbazole.[1] If your workup involves heating with acid (or even standing in acidic solution for too long), the hydrazone undergoes the [3,3]-sigmatropic rearrangement and ammonia loss to form the carbazole.

  • Corrective Action:

    • Neutralize Quickly: Quench the coupling reaction with sodium acetate or dilute NaOH to pH 7.0 immediately after completion.

    • Avoid Heat: Do not recrystallize from boiling acidic solvents. Use ethanol/water at moderate temperatures (<50°C).

    • Check NMR: The carbazole has a distinct NH signal (~8-9 ppm, broad) and lacks the carbonyl carbon signal (~195 ppm) seen in the hydrazone.

Symptom 3: "The NMR spectrum looks messy, showing 'double' peaks for every proton."

Diagnosis: E/Z Isomerism and Azo-Hydrazone Tautomerism

  • The Science: 2-Arylhydrazonocyclohexanones exist in a dynamic equilibrium between the hydrazone form (C=N-NH-Ar) and the azo-enol form (C(OH)=C-N=N-Ar).[2] Furthermore, the hydrazone C=N bond allows for E (anti) and Z (syn) geometric isomers.[1] In solvents like

    
    , you often see a mixture, making the sample appear impure.[1]
    
  • Corrective Action:

    • Solvent Switch: Run the NMR in DMSO-

      
       . The polar solvent often stabilizes one tautomer (usually the hydrazone) via hydrogen bonding, simplifying the spectrum.
      
    • Intramolecular H-Bonding: The Z-hydrazone is stabilized by a strong intramolecular hydrogen bond between the N-H and the Carbonyl O. This is a characteristic feature confirming the correct structure.

Symptom 4: "I used Ethyl 2-cyclohexanonecarboxylate, but I got an acid instead of the hydrazone."

Diagnosis: Japp-Klingemann Ring Cleavage

  • The Science: When using the

    
    -keto ester precursor, the reaction requires a deacetylation/decarboxylation step. If the base concentration is too high (pH > 10) during the diazo coupling, the hydroxide ion attacks the ketone carbonyl, leading to ring opening. The result is an acyclic azo-carboxylic acid (e.g., 
    
    
    
    -azo-adipic acid derivative).[1]
  • Corrective Action:

    • Buffer the pH: Maintain pH 5.0–6.0 using a Sodium Acetate/Acetic Acid buffer during the coupling.

    • Precursor Switch: Use 2-(hydroxymethylene)cyclohexanone (formylated cyclohexanone) instead of the ester.[2] The formyl group is a much better leaving group (deformylation) than the ring bond, preserving the cyclic structure.

Part 3: Deep Dive – The Mechanism of Failure

Understanding the Japp-Klingemann Cleavage is vital for yield optimization.

When the diazonium ion attacks the enolate of the cyclohexanone derivative, an intermediate azo-ketone is formed. This intermediate is unstable.

  • Path A (Desired): Nucleophilic attack by water/hydroxide on the exocyclic activating group (Formyl or Ester). This leads to the loss of formic acid or CO2/Ethanol, yielding the cyclic hydrazone .

  • Path B (Undesired): Nucleophilic attack on the endocyclic ring carbonyl. This breaks the C-C bond of the ring, resulting in an acyclic chain .

Data Table: Conditions Favoring Pathways

ParameterFavors Target (Cyclic Hydrazone)Favors Side Reaction (Ring Open/Tar)
pH Mildly Acidic to Neutral (pH 4–7)Strongly Basic (pH > 9)
Temperature 0°C – 5°C> 10°C
Substrate 2-(Hydroxymethylene)cyclohexanone2-Carbethoxycyclohexanone (Ester)
Addition Order Add Diazonium to EnolateAdd Enolate to Diazonium
Part 4: Validated Experimental Protocol

Method: Japp-Klingemann Coupling using 2-(Hydroxymethylene)cyclohexanone.[1][2] Rationale: This route minimizes ring-opening side reactions compared to the ester route.

Reagents:

  • 
    -Toluidine (10.7 g, 0.1 mol)[1]
    
  • Cyclohexanone (9.8 g, 0.1 mol)[1]

  • Ethyl Formate (7.4 g, 0.1 mol) [For in-situ formylation][1]

  • Sodium Nitrite (7.0 g)[1]

  • Hydrochloric Acid (conc.)

  • Sodium Acetate (Buffer)[1]

Step-by-Step Workflow:

  • Preparation of Substrate (In-Situ):

    • In a flask, mix cyclohexanone and ethyl formate.

    • Slowly add sodium ethoxide (solid) at 0°C. Stir for 4 hours.

    • Result: Sodium salt of 2-(hydroxymethylene)cyclohexanone. Dissolve this directly in water (100 mL).

  • Diazotization (The Cold Zone):

    • Dissolve

      
      -toluidine in 30 mL conc. HCl and 30 mL water.
      
    • Cool to 0–2°C in an ice-salt bath.

    • Add Sodium Nitrite (7.0 g in 15 mL water) dropwise. Keep temp < 5°C.

    • Checkpoint: Solution must be clear. Test with starch-iodide paper (must turn blue/black).[1]

  • The Coupling (Buffered):

    • Prepare a solution of Sodium Acetate (20 g in 50 mL water).

    • Add the Diazonium solution (from Step 2) and the Substrate solution (from Step 1) simultaneously into the Sodium Acetate buffer solution under vigorous stirring.

    • Crucial: Maintain pH ~6. The formyl group will cleave spontaneously during this process (Deformylation).

    • A yellow/orange solid will precipitate immediately.

  • Isolation & Purification:

    • Filter the solid. Wash copiously with cold water to remove salts.

    • Recrystallization: Use Ethanol or Methanol.

    • Warning: Do not heat excessively. If the solution turns dark brown, decomposition is occurring.

Expected Yield: 65–75% Appearance: Yellow to Orange needles. Melting Point: 158–160°C (Lit. value varies slightly due to tautomers).

Part 5: References
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Japp-Klingemann reaction and Tetrahydrocarbazole synthesis). [1]

  • Phillips, R. R. (1959).[1][3] The Japp-Klingemann Reaction. Organic Reactions, 10, 143.[1][3] (The definitive review on the mechanism and ring-splitting side reactions).

  • Rogers, C. U., & Corson, B. B. (1943).[1] One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole. Journal of the American Chemical Society, 69(11), 2910–2911.[1] (Discusses the direct condensation vs Japp-Klingemann routes). [1]

  • Organic Syntheses. (1923). Tetrahydrocarbazole. Org.[3][4][5][6][7][8] Synth. 1923, 3,[1] 91. (Provides the foundational method for the cyclization step, highlighting the risk of premature reaction).

  • Lazny, R., et al. (2010).[1] Tautomerism of 2-arylhydrazonocyclohexanones. Journal of Molecular Structure. (Detailed analysis of the hydrazone/azo equilibrium). [1]

Sources

Optimization of reaction conditions for "2-(2-(p-Tolyl)hydrazono)cyclohexanone" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Welcome to the Hydrazone Synthesis Technical Hub. You are likely accessing this guide because your synthesis of 2-(2-(p-Tolyl)hydrazono)cyclohexanone —a critical precursor for 6-methyl-1,2,3,4-tetrahydrocarbazole via the Fischer Indole synthesis—is suffering from low yields, "oiling out," or purity issues.

The standard route utilizes the Japp-Klingemann reaction , coupling p-tolyldiazonium chloride with ethyl 2-oxocyclohexanecarboxylate (or 2-acetylcyclohexanone), followed by in situ decarboxylation. This guide moves beyond basic recipes to address the thermodynamic and kinetic bottlenecks of this specific transformation.

The "Golden Standard" Protocol

Based on optimized conditions for maximum conversion and ease of purification.

Reaction Pathway

The synthesis proceeds in three distinct phases:[1]

  • Diazotization: Formation of the electrophile (p-tolyldiazonium salt).

  • C-Coupling: Attack of the diazonium on the activated enolate.

  • Decarboxylative Cleavage: The "Japp-Klingemann Switch" where the ester/acetyl group is ejected to form the hydrazone.

Optimized Methodology
PhaseReagentsConditionsCritical Parameter
1. Diazotization p-Toluidine (1.0 eq), HCl (2.5 eq), NaNO₂ (1.05 eq)

to

, Aqueous
Temp Control: Exceeding

causes phenol formation.
2. Substrate Prep Ethyl 2-oxocyclohexanecarboxylate (1.0 eq), KOH (1.1 eq)Methanol/Water,

Deprotonation: Ensure full enolate formation before addition.
3. Coupling Mix Phase 1 & 2 solutionspH 5.0–6.0 (Acetate buffer)pH Stability: Prevents diazonium decomposition.
4. Workup --Filtration (if solid) or ExtractionCrystallization: Product should precipitate as orange/red solid.

Visualization: Mechanism & Workflow

The following diagram illustrates the critical "Japp-Klingemann Switch" (Step 3), which is the most common point of failure.

JappKlingemann cluster_fail Common Failure Mode Start p-Toluidine Diaz p-Tolyldiazonium Chloride Start->Diaz NaNO2/HCl < 5°C Intermediate Azo-Ester Intermediate (Unstable Oil) Diaz->Intermediate Substrate Ethyl 2-oxocyclohexane- carboxylate Substrate->Intermediate + Diazonium (pH 5-6) Transition Tetrahedral Intermediate Intermediate->Transition Hydrolysis (OH- / H2O) Tarry Polymer Tarry Polymer Intermediate->Tarry Polymer pH > 10 or Temp > 10°C Product 2-(2-(p-Tolyl)hydrazono)- cyclohexanone Transition->Product Decarboxylation (-CO2, -EtOH)

Caption: The Japp-Klingemann pathway. Success depends on the rapid transition from the Azo-Ester Intermediate to the Product via decarboxylation, avoiding polymerization.

Troubleshooting Center (FAQs)

Issue 1: The "Oiling Out" Phenomenon

User Report: "I added the diazonium salt to the cyclohexanone solution, but instead of a solid precipitate, I got a dark, sticky oil that refuses to crystallize."

Diagnosis: You have isolated the azo-ester intermediate (see diagram above) rather than the final hydrazone. This occurs when the decarboxylation step is incomplete. This intermediate is lipophilic and stable enough to exist as an oil at neutral pH but unstable enough to decompose if left alone.

Corrective Protocol:

  • Do not discard the oil.

  • Force Hydrolysis: Dissolve the oil in Methanol (MeOH).

  • pH Adjustment: Add a solution of KOH or NaOH (10% aq) until the pH reaches ~10–11.

  • Heat: Gently warm the solution to

    
     for 30 minutes. This forces the cleavage of the ester group.
    
  • Neutralize: Carefully acidify with Glacial Acetic Acid to pH 6. The product should precipitate as a solid hydrazone.

Issue 2: Low Yield (<40%) & Tarry Impurities

User Report: "The reaction turned black/dark brown, and the yield is very low."

Diagnosis: This indicates diazonium decomposition . The p-tolyldiazonium salt is sensitive. If the coupling is too slow, or the temperature rises above


, the diazonium reacts with water to form p-cresol, which then couples with remaining diazonium salts to form tarry azo-dyes.

Corrective Protocol:

  • Check Buffer Capacity: Ensure you are using a Sodium Acetate (NaOAc) buffer during the coupling step. The reaction generates HCl; if the pH drops below 4, coupling slows down, allowing decomposition to compete.

  • Reverse Addition: Instead of adding the diazonium to the ketone, try adding the ketone enolate to the diazonium . Note: This is non-standard but keeps the diazonium concentration low relative to the nucleophile, reducing self-coupling.

Issue 3: Melting Point Discrepancy (Tautomer Confusion)

User Report: "The literature says the MP is


, but I am getting a solid at 

. Is it impure?"

Diagnosis: Not necessarily.


-Hydrazono ketones exhibit azo-hydrazone tautomerism .
  • Form A (Hydrazone): Stabilized by intramolecular Hydrogen bonding (Solid, higher MP).

  • Form B (Azo-Enol): Often formed kinetically. Recrystallization from Ethanol/Water usually promotes the formation of the stable hydrazone tautomer.

Optimization Matrix

Use this table to fine-tune your specific reaction based on observed results.

ParameterStandard SettingOptimization DirectionEffect
pH (Coupling) 5.5 (Acetate)Increase to 7.0–8.0Increases coupling rate but risks diazonium degradation. Use for sluggish substrates.
Solvent MeOH/Water (1:1)Switch to EtOH/WaterEthanol allows slightly higher reflux temps for the decarboxylation step if "oiling out" persists.
Catalyst NoneAdd NaOAc (excess)Acts as a base to drive the deprotonation of the intermediate, accelerating decarboxylation.
Temperature

Strict ControlNever exceed

during addition. Only heat after addition is complete and pH is adjusted.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Complete? CheckState Physical State of Product? Start->CheckState Solid Solid Precipitate CheckState->Solid Yes Oil Oily / Sticky CheckState->Oil No CheckColor Color? Solid->CheckColor ActionOil Action: Force Hydrolysis Add NaOH, Heat to 40°C Then Acidify Oil->ActionOil OrangeRed Orange/Red (Good) CheckColor->OrangeRed DarkBrown Dark Brown/Black (Decomposition) CheckColor->DarkBrown ActionPure Action: Recrystallize (EtOH/H2O) OrangeRed->ActionPure ActionTar Action: Check Temp (<5°C) Check pH Buffer Restart DarkBrown->ActionTar

Caption: Rapid diagnostic flow for assessing reaction outcomes and determining immediate corrective steps.

References

  • Japp, F. R., & Klingemann, F. (1887).[2][3][4][5] "Ueber Benzolazo- und Benzolhydrazofettsäuren". Berichte der deutschen chemischen Gesellschaft, 20(2), 2942–2944.[3]

  • Rogers, C. U., & Corson, B. B. (1950). "One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole". Journal of the American Chemical Society, 69(11), 2910–2911.

  • Organic Syntheses. (1963).[2] "Cyclohexanone Oxime" (Note: Discusses similar ring functionalization principles). Org.[1][2][4] Synth. Coll. Vol. 4, 229.

  • Liu, Z., et al. (2011). "Efficient synthesis of Fischer indole precursors via Japp-Klingemann reaction". Tetrahedron Letters, 52(49), 6578-6582.

Sources

Improving the yield of "2-(2-(p-Tolyl)hydrazono)cyclohexanone"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide acts as a specialized support center for improving the yield of 2-(2-(p-Tolyl)hydrazono)cyclohexanone (CAS: 2257-17-2).

User Advisory: Chemical Identity Check

STOP & VERIFY: Before proceeding, confirm your target molecule.

  • Target: this compound. This is a monohydrazone of a diketone (1,2-cyclohexanedione).

  • Common Confusion: This is NOT the simple hydrazone of cyclohexanone (which lacks the ketone carbonyl at the C1 position).

  • Implication: If you are trying to synthesize this by reacting simple cyclohexanone with p-tolylhydrazine, you will fail to get the correct oxidation state. You must use the Japp-Klingemann reaction or start with 1,2-cyclohexanedione .

Module 1: The Reaction Landscape

The "Yield Killer" Mechanisms

To improve yield, you must understand the competing pathways. The synthesis of arylhydrazones from cyclic ketones is a battle between thermodynamic stability and kinetic traps .

PathwayOutcomeTriggered ByStatus
Japp-Klingemann (Recommended) Target Hydrazone 2-Carbethoxycyclohexanone + Diazonium SaltHigh Yield / Regioselective
Direct Condensation Mixture (Mono/Bis)1,2-Cyclohexanedione + HydrazineLow Selectivity (Risk of Bis-hydrazone)
Fischer Indole Cyclization 1,2,3,4-TetrahydrocarbazoleAcid + Heat Major Impurity / Yield Loss
Azo Coupling Azo-Enol TautomerBasic pH (>8)Isomer Trap (Reduces Hydrazone isolation)
Mechanistic Pathway (Graphviz)

The following diagram illustrates the critical "fork in the road" where yield is often lost to the Fischer Indole synthesis.

ReactionPathways cluster_legend Yield Control Start 2-Carbethoxy- cyclohexanone Inter Azo-Ester Intermediate Start->Inter Coupling (pH 5-6, 0°C) Diazo p-Tolyldiazonium Chloride Diazo->Inter Target TARGET: 2-(2-(p-Tolyl)hydrazono) cyclohexanone Inter->Target Decarboxylation (Hydrolysis) Indole IMPURITY: Tetrahydrocarbazole (Fischer Indole) Target->Indole Acid + Heat (AVOID!) Green = Desired Path Green = Desired Path Red = Side Reaction Red = Side Reaction

Caption: The Japp-Klingemann route (Green) affords the hydrazone via decarboxylation.[1] Exposure to acid/heat drives the irreversible Fischer Indole cyclization (Red).

Module 2: High-Yield Protocol (Japp-Klingemann Route)

This protocol utilizes 2-carbethoxycyclohexanone (Ethyl 2-oxocyclohexanecarboxylate) as the starting material. This is superior to direct condensation because the ester group acts as a "activating & directing group" that is cleaved off, leaving the hydrazone precisely at the C2 position.

Reagents & Stoichiometry
  • A: p-Toluidine (1.0 eq)

  • B: Sodium Nitrite (1.1 eq) / HCl (2.5 eq)

  • C: 2-Carbethoxycyclohexanone (1.0 eq)

  • D: Sodium Acetate (Buffer, ~3-4 eq)

  • Solvent: Ethanol / Water[2][3][4]

Step-by-Step Methodology
Step 1: Preparation of p-Tolyldiazonium Chloride (The Electrophile)
  • Dissolve p-toluidine (10 mmol) in 6M HCl (5 mL) and water (5 mL).

  • Cool the solution to 0–5°C in an ice-salt bath. Critical: Do not let temp rise above 5°C or the diazonium salt decomposes to a phenol.

  • Dropwise, add a solution of Sodium Nitrite (11 mmol in minimal water).

  • Stir for 15 mins. The solution should be clear. If turbid, filter quickly through cold glass wool.

Step 2: The Japp-Klingemann Coupling
  • In a separate flask, dissolve 2-carbethoxycyclohexanone (10 mmol) in Ethanol (15 mL).

  • Add a solution of Sodium Acetate (30 mmol) in water (10 mL). Why? This buffers the HCl generated. Low pH prevents coupling; High pH prevents decarboxylation.

  • Cool the ester mixture to 0°C .

  • Slowly pour the cold diazonium solution (Step 1) into the ester mixture with vigorous stirring.

  • Observation: A yellow/orange oil or solid (the azo-ester intermediate) will form initially.

Step 3: Decarboxylative Hydrolysis (The Yield Step)
  • Allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours.

  • Mechanism in Action: The base (NaOAc) promotes the attack of water on the ester, followed by decarboxylation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) and loss of ethanol. The azo-ester converts to the target hydrazone.
    
  • Endpoint: The oily intermediate should solidify into a yellow/orange precipitate.

Step 4: Isolation & Purification
  • Filter the solid.[4][5] Wash copiously with cold water (to remove salts) and cold 50% ethanol (to remove unreacted ester).

  • Recrystallization: Dissolve in boiling Ethanol (95%) . If the solution is dark, treat with activated charcoal, filter hot, and cool slowly.

  • Target Yield: >85%.

Module 3: Troubleshooting Dashboard

Use this decision matrix to diagnose yield issues.

Q1: My product is a sticky dark oil that won't solidify.
  • Diagnosis: Incomplete decarboxylation or presence of the "Azo-Ester" intermediate.

  • Fix:

    • Add more Sodium Acetate (buffer) to the reaction mixture.

    • Add a small amount of NaOH (10%) dropwise carefully to raise pH to ~9 momentarily, then neutralize with acetic acid. This forces the ester hydrolysis.

    • Scratch the side of the flask with a glass rod to induce nucleation.

Q2: I obtained a solid, but the Melting Point is too high (>150°C) and it's colorless/white.
  • Diagnosis: You made the Fischer Indole Product (6-methyl-1,2,3,4-tetrahydrocarbazole).

  • Cause: The reaction became too acidic (pH < 3) or was heated during the coupling phase.

  • Prevention: Ensure Sodium Acetate is present in excess (3 equivalents minimum). Never heat the reaction above 40°C during the formation step.

Q3: The yield is low (<40%) and the filtrate is deep red.
  • Diagnosis: Decomposition of the diazonium salt before coupling.

  • Cause: The temperature rose above 5°C during the diazonium preparation (Step 1).

  • Fix: Maintain strict temperature control (0–5°C). Ensure the nitrite addition is slow to prevent local heating.

Q4: NMR shows a mixture of two compounds.
  • Diagnosis: E/Z Isomerism or Azo/Hydrazone Tautomerism .

  • Insight: 2-(Arylhydrazono)ketones exist in equilibrium between the hydrazone form (NH-N=C) and the azo-enol form (N=N-C=C-OH).

  • Verification: This is often not an impurity. Check the integration. If the peaks coalesce upon heating the NMR tube, it is a dynamic equilibrium of the same molecule.

Module 4: Advanced Optimization (DoE Factors)

If you are scaling up, optimize these three variables:

VariableRangeOptimal SettingReason
pH Buffer pH 4.0 – 8.0pH 5.5 – 6.0 Balance between coupling rate (needs base) and stability (needs neutral/acid).
Solvent MeOH vs EtOHEthanol Better solubility profile for crystallizing the product directly.
Counter-Ion Cl⁻ vs BF₄⁻BF₄⁻ Using p-tolyldiazonium tetrafluoroborate (isolated salt) improves purity significantly over the in-situ chloride method.
Troubleshooting Flowchart

Troubleshooting Problem Start: What is the issue? Oil Product is Oily/Sticky Problem->Oil LowYield Low Yield / No Precipitate Problem->LowYield Impurity Wrong Melting Point / NMR Problem->Impurity CheckHydrolysis Check Decarboxylation Did ester cleave? Oil->CheckHydrolysis CheckTemp Was Diazo kept < 5°C? LowYield->CheckTemp CheckBuffer Was NaOAc added? LowYield->CheckBuffer CheckIndole Is it Indole? (White solid, high MP) Impurity->CheckIndole ForceBase Action: Add 10% NaOH, then neutralize CheckHydrolysis->ForceBase Incomplete RedoCold Action: Repeat with stricter temp control CheckTemp->RedoCold No AddBuffer Action: Increase Buffer (pH 5-6) CheckBuffer->AddBuffer No ReduceAcid Action: Too Acidic/Hot. Lower Temp, Add Buffer CheckIndole->ReduceAcid Yes

Caption: Diagnostic logic for common failure modes in Japp-Klingemann synthesis.

References

  • Japp, F. R., & Klingemann, F. (1887).[1][6][7] "Ueber Benzolazo- und Benzolhydrazofettsäuren". Berichte der deutschen chemischen Gesellschaft. (The foundational paper for the synthesis of arylhydrazones from beta-keto esters).

  • Phillips, R. R. (1959).[6] "The Japp-Klingemann Reaction".[1][6][7][8][9][10] Organic Reactions, 10, 143.[6] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Sigma-Aldrich. (2024). Product Specification: 2-(p-Tolyl-hydrazono)-cyclohexanone (CAS 2257-17-2).[11] Link

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.

Sources

Technical Support Center: Purification of 2-(2-(p-Tolyl)hydrazono)cyclohexanone

[1][2]

Ticket ID: #PUR-HYD-2257 Subject: Troubleshooting Isolation, Purification, and Stability of Fischer Indole Precursors Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Compound Profile

Compound: 2-(2-(p-Tolyl)hydrazono)cyclohexanone CAS: 2257-17-2 Role: Key intermediate in the synthesis of 6-methyl-1,2,3,4-tetrahydrocarbazole via the Fischer Indole Synthesis.[1][2] Physical State (Pure): Crystalline Solid Target Melting Point: 190–193 °C [1][1][2]

Operational Context: This hydrazone is typically synthesized via the Japp-Klingemann reaction (coupling p-toluenediazonium chloride with 2-carboethoxycyclohexanone followed by decarboxylative hydrolysis) or direct condensation of p-tolylhydrazine with 1,2-cyclohexanedione.[1][2]

The most frequent user complaints involve "oiling out" during recrystallization, retention of red/brown "tar" characteristic of diazo-coupling byproducts, and unexpected cyclization. This guide addresses these specific failure modes.

Diagnostic Decision Tree (Workflow)

Before proceeding with specific protocols, identify your current failure mode using the logic flow below.

PurificationLogicStartCrude Product StateStateIs it a Solid or Oil?Start->StateSolidSolid / Sticky PasteState->SolidSolidOilDark Viscous OilState->OilOilTLCCheck TLC (Hex/EtOAc 3:1)Is there a baseline spot?Solid->TLCFlashFlash Chromatography(Silica, buffered)Oil->FlashHigh Impurity LoadRecrystStandard Recrystallization(Ethanol/Water)TLC->RecrystClean BaselineCharcoalHot Filtration withActivated CharcoalTLC->CharcoalBaseline TarsCharcoal->Recryst

Figure 1: Decision matrix for selecting the appropriate purification method based on the physical state and impurity profile of the crude material.[3]

Troubleshooting Guides

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling the hot recrystallization solvent, the product separates as a separate liquid phase (oil) at the bottom of the flask rather than forming crystals. Root Cause: This occurs when the saturation temperature of the solute is higher than its melting point in the solvent mixture, often exacerbated by impurities that depress the melting point.

Corrective Protocol: The "Cloud Point" Method

  • Solvent Choice: Use 95% Ethanol as the primary solvent.[2][3] Water is the anti-solvent.

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of boiling 95% Ethanol.

  • The Critical Step: Remove from heat.[2][4] Add warm water dropwise just until a persistent turbidity (cloudiness) appears.[2]

  • Re-solubilize: Add 1-2 drops of Ethanol to clear the solution.

  • Seeding: If available, add a seed crystal of pure hydrazone.[2] If not, scratch the inner glass wall with a glass rod at the air-liquid interface.

  • Slow Cooling: Wrap the flask in a towel to ensure very slow cooling to room temperature. Do not place directly in an ice bath; thermal shock promotes oiling.[2]

Issue 2: Persistent "Tarry" Impurities

Symptom: The product is colored deep red or brown (pure product should be yellow/orange), and TLC shows a streak or baseline material. Root Cause: Polymerized azo-compounds or phenolic byproducts from the diazonium coupling step (Japp-Klingemann route).[1][2]

Corrective Protocol: Activated Charcoal Treatment

  • Dissolve the crude material in boiling Ethanol (approx. 10-15 mL per gram).

  • Add Activated Charcoal (5-10% by weight of crude).[2] Caution: Remove heat before adding to prevent boil-over.

  • Boil gently for 5–10 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad or fluted filter paper into a clean flask.

  • Proceed with the "Cloud Point" recrystallization method described above.[2]

Issue 3: Premature Cyclization (Indole Formation)

Symptom: The product smells of ammonia (if ammonium salts were used) or shows a new spot with higher Rf on TLC that fluoresces intensely blue/purple under UV. Root Cause: Trace acids from the Japp-Klingemann hydrolysis step are catalyzing the Fischer Indole Synthesis during purification.

Mechanism & Prevention: The hydrazone (A) is in equilibrium with the ene-hydrazine (B). Acid catalyzes the [3,3]-sigmatropic rearrangement of (B) to the tetrahydrocarbazole (C).

MechanismHydrazoneHydrazone Form(Target Product)EneHydrazineEne-Hydrazine(Tautomer)Hydrazone->EneHydrazineEquilibriumIndoleTetrahydrocarbazole(Cyclized Impurity)EneHydrazine->IndoleAcid + Heat(- NH3)

Figure 2: The acid-catalyzed pathway leading to premature cyclization.[1][2]

Corrective Protocol:

  • Neutralization: Ensure the crude solid is washed thoroughly with water or 5% NaHCO₃ solution before recrystallization.[2]

  • Solvent Buffering: If using silica chromatography, add 1% Triethylamine to the eluent to neutralize acidic sites on the silica gel.

Quantitative Data: Solubility Profile

Use this table to optimize your solvent ratios.

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (95%) HighModerateHigh Primary choice.[1][2]
Water InsolubleInsolubleAnti-Solvent Use to force precipitation.[2]
Ethyl Acetate Very HighHighLowGood for extraction, poor for crystallization (yield loss).
Acetic Acid HighHighRisk Promotes cyclization to indole.[2] Avoid for purification.
Toluene HighLowModerateGood for very lipophilic impurities, but hard to remove.[2]

Frequently Asked Questions (FAQs)

Q: My product has two spots on TLC that merge when I heat the plate. Is it impure? A: Not necessarily.[2] Hydrazones often exist as E/Z isomers (geometric isomers) around the C=N double bond. These isomers can separate on silica but interconvert rapidly upon heating or in solution.[2] If the NMR shows a clean spectrum (sometimes with dual peaks for the NH proton), the compound is chemically pure.

Q: Can I store the hydrazone for long periods? A: Hydrazones are sensitive to hydrolysis and oxidation. Store the purified solid in a brown vial (light sensitive) under an inert atmosphere (Argon/Nitrogen) at -20°C . Long-term exposure to air and light causes darkening (oxidation to azo-hydroperoxides).[1][2]

Q: The melting point is broad (180–188°C). What does this mean? A: A broad range indicates solvation (trapped solvent) or residual isomers.[2] Dry the sample under high vacuum (0.1 mmHg) at 50°C for 4 hours. If the range remains broad, recrystallize again using the charcoal method.

References

  • Exclusive Chemistry Ltd. (2024).[2] 2-(p-Tolyl-Hydrazono)-Cyclohexanone - CAS 2257-17-2.[1][2][5] Retrieved from

  • Japp, F. R., & Klingemann, F. (1887).[2][6][7][8] Über Benzolazo- und Benzolhydrazofettsäuren. Berichte der deutschen chemischen Gesellschaft, 20(2), 2942-2944.[1][2][7] (Foundational chemistry of the synthesis).

  • Robinson, B. (1983).[2] The Fischer Indole Synthesis. Wiley-Interscience.[1][2] (Authoritative text on the mechanism and cyclization risks).

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard protocols for hydrazone recrystallization).

  • BenchChem. (2025).[2][9][10] The Fischer Indole Synthesis: A Comprehensive Technical Guide. Retrieved from

Technical Support Center: "2-(2-(p-Tolyl)hydrazono)cyclohexanone" and its Derivatives - Stability and Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-(2-(p-tolyl)hydrazono)cyclohexanone" and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common stability issues encountered during the synthesis, purification, handling, and storage of this important class of compounds.

Introduction

"this compound" and its analogs are versatile intermediates in organic synthesis, particularly in the construction of heterocyclic systems. As with many hydrazones, their stability can be a critical factor for successful and reproducible experimental outcomes. This guide addresses frequently asked questions and provides troubleshooting protocols based on established principles of hydrazone chemistry. While specific stability data for "2-(2-(p-Toly)hydrazono)cyclohexanone" is limited in the literature, the principles outlined here are derived from extensive knowledge of arylhydrazone behavior and are intended to provide a robust framework for your research.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

I. Synthesis and Purification

Question 1: My synthesis of this compound results in a low yield and multiple side products. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields and the formation of impurities in the synthesis of arylhydrazones from cyclohexanone derivatives often stem from several factors related to reaction conditions and starting material purity. The most common synthetic route is the Japp-Klingemann reaction or a direct condensation.

Causality:

  • Side Reactions: The Japp-Klingemann reaction, while effective, can be prone to side reactions if the pH and temperature are not carefully controlled. The diazonium salt intermediate is reactive and can undergo undesired coupling reactions.[1][2]

  • Starting Material Purity: Impurities in the starting p-tolylhydrazine or cyclohexanone derivative can lead to the formation of a range of closely related hydrazones that are difficult to separate.

  • Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion of the starting materials.

Troubleshooting Protocol:

  • Purity of Starting Materials:

    • Ensure the p-tolylhydrazine is free from oxidation products (often colored). If necessary, recrystallize it before use.

    • Use freshly distilled cyclohexanone or its derivative.

  • Reaction Condition Optimization (for Japp-Klingemann type synthesis):

    • Temperature Control: Maintain a low temperature (0-5 °C) during the formation and reaction of the p-tolyldiazonium salt to minimize its decomposition.

    • pH Control: The coupling reaction is pH-sensitive. Maintain the recommended pH for the specific substrate to ensure the desired reaction pathway.

    • Slow Addition: Add the diazonium salt solution slowly to the solution of the cyclohexanone precursor to avoid localized high concentrations and potential side reactions.

  • Monitoring the Reaction:

    • Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and identify the formation of major byproducts.

  • Purification Strategy:

    • If multiple products are observed, column chromatography is often necessary. A gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

    • Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be effective for purifying the final product if the impurities have significantly different solubilities.

Question 2: The purified this compound appears to degrade during purification or upon standing. What could be happening?

Answer:

Degradation during or after purification is a common issue and is often related to the inherent instability of the hydrazone moiety under certain conditions.

Causality:

  • Hydrolysis: The C=N bond of the hydrazone is susceptible to hydrolysis, especially in the presence of acid or base, which reverts the compound to p-tolylhydrazine and the corresponding cyclohexanone dione.

  • Oxidation: The hydrazone functional group can be susceptible to oxidation, leading to the formation of azo compounds or other degradation products. This can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

  • Photodecomposition: Arylhydrazones can be light-sensitive and may undergo isomerization or degradation upon exposure to UV or even ambient light.[3]

Troubleshooting Protocol:

  • Control of pH during Workup and Purification:

    • During aqueous workup, use neutral or slightly acidic (pH 5-6) water to wash the organic extracts. Avoid strongly acidic or basic conditions.

    • If using silica gel chromatography, be aware that standard silica gel can be slightly acidic. To minimize on-column degradation, you can use deactivated (neutral) silica gel or perform the chromatography quickly.

  • Minimizing Oxidation:

    • After synthesis, handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

    • Use degassed solvents for purification and storage.

  • Protection from Light:

    • Conduct purification steps in a fume hood with the sash down to minimize exposure to overhead lighting.

    • Wrap chromatography columns and collection flasks in aluminum foil.

    • Store the purified compound in an amber vial.

II. Handling and Storage

Question 3: What are the optimal conditions for the long-term storage of this compound and its derivatives?

Answer:

Proper storage is crucial to maintain the integrity of these compounds. The key is to mitigate the factors that promote degradation: water, oxygen, light, and heat.

Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of thermal degradation and oxidative processes.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the hydrazone moiety.
Light In the dark (Amber vial/wrapped in foil)Prevents photodecomposition and E/Z isomerization.[3]
Moisture Dry (desiccated environment)Minimizes the risk of hydrolysis of the C=N bond.

Experimental Workflow for Long-Term Storage:

G A Purified Compound B Dry under high vacuum A->B Remove residual solvent/water C Transfer to amber vial B->C D Flush vial with inert gas (Ar/N2) C->D Displace oxygen E Seal vial tightly D->E F Store at -20°C in a desiccator E->F

Caption: Workflow for optimal long-term storage of hydrazone compounds.

III. Stability in Solution

Question 4: I am observing a change in the UV-Vis spectrum or HPLC profile of my compound in solution over time. What is causing this instability?

Answer:

Solution-phase instability is a significant concern, particularly for applications in biological assays or as reaction intermediates.

Causality:

  • Solvent Effects: The polarity and protic nature of the solvent can influence the rate of hydrolysis and other degradation pathways. Protic solvents can facilitate proton transfer, which is often involved in decomposition mechanisms.

  • pH of the Medium: As mentioned, hydrazones are sensitive to pH. Solutions that are not buffered or are at an inappropriate pH can lead to rapid degradation.

  • E/Z Isomerization: The C=N bond of arylhydrazones can undergo E/Z isomerization, which can be influenced by light and the solvent environment.[3] This can lead to changes in the spectroscopic profile and potentially the biological activity of the compound.

  • Tautomerism: Hydrazones can exist in equilibrium with their azo tautomers. The position of this equilibrium can be influenced by the solvent and substituents on the aromatic ring.

Troubleshooting and Investigative Protocol:

  • Solvent Selection:

    • For short-term storage or use in assays, consider using aprotic solvents like DMSO, DMF, or acetonitrile.

    • If aqueous solutions are necessary, use a well-defined buffer system, ideally in the pH range of 5-7.

  • Stability Study:

    • To understand the stability in your specific experimental conditions, perform a time-course study.

    • Prepare a stock solution of your compound in the intended solvent system.

    • Analyze aliquots by HPLC or LC-MS at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) while keeping the solution under your experimental conditions (temperature, light exposure).

    • This will allow you to quantify the rate of degradation and identify any major degradation products.

Logical Flow for Investigating Solution Instability:

G A Observe change in solution (e.g., color, HPLC profile) B Hypothesize cause: - Hydrolysis - Oxidation - Isomerization A->B C Control for light: Repeat experiment in the dark B->C D Control for oxygen: Use degassed solvents/inert atmosphere B->D E Control for pH: Use buffered solution B->E F Analyze by LC-MS to identify degradation products C->F D->F E->F G Determine primary degradation pathway F->G

Sources

Characterization of impurities in "2-(2-(p-Tolyl)hydrazono)cyclohexanone" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2-(p-Tolyl)hydrazono)cyclohexanone

Welcome to the technical support guide for the synthesis and impurity characterization of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis via the Japp-Klingemann reaction. We will explore the causality behind impurity formation, provide robust troubleshooting strategies, and detail validated analytical protocols for comprehensive characterization.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

The synthesis, which proceeds via the Japp-Klingemann reaction, involves two main stages: the diazotization of p-toluidine and the subsequent coupling with cyclohexanone.[1][2] Impurities can arise from side reactions or incomplete conversions in either stage. The most prevalent impurities are typically unreacted starting materials, products from diazonium salt decomposition, and side-products from the coupling partner.

A summary of common impurities is provided below:

Table 1: Potential Impurities and Their Characterization Markers

Impurity NameStructureMolecular Weight ( g/mol )Likely OriginKey Analytical Signatures (MS, NMR, IR)
p-Toluidine107.15Incomplete diazotizationMS (ESI+): m/z 108.1 [M+H]⁺¹H NMR: Characteristic aromatic signals and a broad -NH₂ signal. Methyl singlet ~2.2-2.3 ppm.
p-Cresol108.14Decomposition of the diazonium salt at elevated temperatures.[3][4]MS (ESI+): m/z 109.1 [M+H]⁺¹H NMR: Broad -OH signal. Methyl singlet ~2.3 ppm.IR: Broad O-H stretch (~3200-3500 cm⁻¹).
Cyclohexanone98.14Unreacted coupling partnerMS (ESI+): m/z 99.1 [M+H]⁺¹H NMR: Characteristic aliphatic signals between ~1.7-2.4 ppm.IR: Strong C=O stretch (~1715 cm⁻¹).
4,4'-Dimethylazobenzene210.29Self-coupling of the p-tolyl diazonium salt.[5]MS (ESI+): m/z 211.2 [M+H]⁺¹H NMR: Symmetrical aromatic signals. Two methyl singlets. No N-H proton.
2-(Hydroxycyclohexyl)-p-tolyl-diazeneStructure not readily available218.30Reaction of diazonium salt with residual cyclohexanol in starting material.MS (ESI+): m/z 219.2 [M+H]⁺Further fragmentation analysis required.
Q2: My reaction turned dark brown/black and produced a low yield of the desired hydrazone. What likely went wrong?

This is a classic symptom of diazonium salt decomposition. The aryl diazonium salt intermediate is thermally labile and requires strict temperature control.

Causality: The diazotization of p-toluidine must be performed at 0-5 °C.[3] If the temperature rises above this range, the diazonium salt ([CH₃C₆H₄N₂]⁺) will react with water in the acidic medium to form p-cresol and evolve nitrogen gas (N₂).[4] This decomposition pathway not only consumes the reactive intermediate, reducing the yield, but the resulting phenolic byproducts can also undergo further oxidation to form colored, tar-like impurities.

Troubleshooting Guide:

Table 2: Troubleshooting Common Japp-Klingemann Reaction Failures

ObservationPotential CauseRecommended Action
Dark, oily product; vigorous gas evolutionTemperature Excursion: Diazonium salt decomposition due to inadequate cooling.Ensure the reaction flask is submerged in a well-maintained ice-salt bath. Pre-cool the sodium nitrite solution before dropwise addition. Monitor the internal reaction temperature continuously with a low-temperature thermometer.[3]
Low yield, significant unreacted p-toluidineIncomplete Diazotization: Incorrect stoichiometry of NaNO₂ or acid; NaNO₂ added too quickly.Use a slight excess of NaNO₂ (e.g., 1.05-1.1 equivalents). Ensure slow, dropwise addition of the nitrite solution beneath the surface of the reaction mixture to prevent localized high concentrations and loss of nitrous acid as gas.[3]
Low yield, significant unreacted cyclohexanoneIncorrect pH during Coupling: The coupling step requires the formation of the cyclohexanone enolate, which is pH-dependent. The medium is typically buffered with sodium acetate to achieve a weakly acidic pH (4-5).[6]After preparing the diazonium salt, add it slowly to a solution of cyclohexanone that has been pre-mixed with a buffer like sodium acetate. Monitor the pH of the coupling mixture.
Formation of a red/orange precipitate instead of the yellow hydrazoneAzo Self-Coupling: If the coupling component (cyclohexanone enolate) is not sufficiently reactive or available, the diazonium salt can act as an electrophile and attack an unreacted molecule of p-toluidine or another electron-rich species, forming highly colored azo dyes.[5][7]Ensure vigorous stirring during the addition of the diazonium salt to the cyclohexanone solution to avoid localized high concentrations of the diazonium salt.[3]

Below is a diagram illustrating the main reaction pathway and the critical points where impurities can form.

G cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Japp-Klingemann Coupling p_toluidine p-Toluidine diazonium p-Tolyl Diazonium Salt p_toluidine->diazonium NaNO₂, HCl 0-5 °C unreacted_toluidine Impurity: Unreacted p-Toluidine p_toluidine->unreacted_toluidine Incomplete Reaction p_cresol Impurity: p-Cresol diazonium->p_cresol Temp > 5 °C (Decomposition) azo_dye Impurity: Self-Coupling Product diazonium->azo_dye Incorrect pH or slow coupling product 2-(2-(p-Tolyl)hydrazono) cyclohexanone diazonium->product cyclohexanone Cyclohexanone cyclohexanone->product Coupling at pH 4-5 unreacted_ketone Impurity: Unreacted Cyclohexanone cyclohexanone->unreacted_ketone Incomplete Reaction

Caption: Synthesis pathway and common impurity formation points.

TROUBLESHOOTING GUIDES & PROTOCOLS

Q3: I see multiple peaks in my crude HPLC chromatogram. How do I proceed with identifying them?

A systematic approach combining chromatographic and spectroscopic techniques is essential for confident impurity identification. The first step is to use a high-resolution analytical method, like HPLC-MS, to gather initial data on all components.

Here is a logical workflow for impurity identification:

G start Crude Reaction Mixture hplc_ms 1. Analyze by HPLC-UV/MS start->hplc_ms decision_known Compare m/z and RT with known impurities (Table 1) hplc_ms->decision_known identify_known Identify & Quantify Known Impurity decision_known->identify_known Match Found unknown_peak Unknown Peak Detected decision_known->unknown_peak No Match prep_hplc 2. Isolate Impurity via Preparative HPLC unknown_peak->prep_hplc structure_elucidation 3. Structural Elucidation prep_hplc->structure_elucidation nmr ¹H, ¹³C, COSY, HSQC NMR structure_elucidation->nmr ftir FT-IR Spectroscopy structure_elucidation->ftir hrms High-Resolution MS (for elemental composition) structure_elucidation->hrms final_id Confirm Structure of Novel Impurity nmr->final_id ftir->final_id hrms->final_id

Caption: Analytical workflow for systematic impurity identification.

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a general starting point for the analysis of a crude reaction mixture. Method optimization may be required based on your specific instrumentation.

  • Instrumentation: HPLC with Diode Array Detector (DAD) and a single-quadrupole or Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: Linear gradient from 10% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 10% B

    • 26-30 min: Re-equilibration at 10% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • DAD Wavelength: 210-400 nm.

  • MS Parameters (ESI Positive Mode):

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 10 L/min

Q4: How can I use spectroscopic data to confirm the structure of an isolated impurity?

Once an impurity is isolated in sufficient purity (>95%) via preparative HPLC, spectroscopic analysis provides definitive structural information.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation.[8][9]

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. For the main product, expect:

    • A singlet around 2.3-2.4 ppm (3H, Ar-CH₃ ).

    • An AA'BB' system of two doublets in the aromatic region (7.0-7.5 ppm, 4H).

    • Multiplets for the cyclohexanone ring protons (~1.7-2.8 ppm, 8H).

    • A broad singlet for the NH proton, which may be downfield (>10 ppm) and can be confirmed by D₂O exchange.

  • ¹³C NMR: Shows all unique carbon environments. For the main product, expect signals for the methyl carbon (~21 ppm), aromatic carbons, aliphatic carbons of the cyclohexanone ring, and the C=O (~195-200 ppm) and C=N carbons.[10]

  • 2D NMR (COSY, HSQC): Used to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecular fragments.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for identifying key functional groups.[10][11]

  • This compound:

    • ~3200-3300 cm⁻¹ (N-H stretch)

    • ~1650-1670 cm⁻¹ (C=O stretch, conjugated)

    • ~1590-1610 cm⁻¹ (C=N stretch and C=C aromatic stretch)

  • Impurity - p-Cresol:

    • A very broad O-H stretch from ~3200-3500 cm⁻¹.

    • Absence of C=O and C=N stretches.

C. Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the impurity, which is a critical piece of evidence for its identification.[12]

By combining these techniques, a complete and unambiguous structural assignment for each impurity can be achieved, allowing you to refine your synthetic process to minimize their formation.

References

  • Al-Ostoot, F. H., et al. (2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. MDPI. Retrieved from [Link]

  • Ummethur, S., Babu, M. S., & Krishnankutty, K. (2007). Reactions of 2-Arylhydrazono-1,3-dicarbonyl Compounds with Ethylenediamine. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • Al-Smadi, M. (2006). An alternative synthesis of 2-(N-arylhydrazono)-1-benzothiophen-3-ones. Royal Society of Chemistry. Retrieved from [Link]

  • Marten, J., et al. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Z. Naturforsch. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the preparation of the target molecules. Retrieved from [Link]

  • Munir, R., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. Retrieved from [Link]

  • Clark, J. (2016). some reactions of diazonium ions. Chemguide. Retrieved from [Link]

  • Latyshev, G. V., et al. (2007). NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones. ResearchGate. Retrieved from [Link]

  • Unacademy. (2020). DIAZONIUM SALTS. Retrieved from [Link]

  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions. Retrieved from [Link]

  • Vedantu. (2020). Reactions of Diazonium Salts: Types & Key Mechanisms Explained. Retrieved from [Link]

  • ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction? Retrieved from [Link]

  • SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]

  • RSYN RESEARCH LLP. (2025). Synthesis of New Hydrazones Containing 1,3-Diketo Moiety. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Isenberg, S. L., et al. (2016). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-(p-Tolyl-hydrazono)-cyclohexanone. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1,3-Diketones. Synthesis and properties. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]

  • Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link]

  • PubMed. (2013). Synthesis, spectroscopic (FT-IR/NMR) characterization, X-ray structure and DFT studies on (E)-2-(1-phenylethylidene) hydrazinecarboximidamide nitrate hemimethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Japp-Klingemann hydrazone synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3251753A - Process for the purification of cyclohexanone.
  • Exclusive Chemistry Ltd. (2024). 2-(p-Tolyl-Hydrazono)-Cyclohexanone supplier. Retrieved from [Link]

  • Google Patents. (n.d.). US3933916A - Purification of cyclohexanone.
  • PubMed. (2015). Synthesis and characterization of new 2-cyano-2-(p-tolyl-hydrazono)-thioacetamide metal complexes and a study on their antimicrobial activities. Retrieved from [Link]

  • ResearchGate. (2016). Quantification of hydrazine in human urine by HPLC-MS-MS. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Retrieved from [Link]

  • European Patent Office. (1994). Process for removing impurities from the mixture of cyclohexanone and cyclohexanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
  • MDPI. (2023). Content Determination and Impurity Profiling of Compound Glycyrrhizin Tablets by Ion-Pair High-Performance Liquid Chromatography, Coupled with Corona-Charged Aerosol Detector. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYNYL p-TOLYL SULFONE. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-(2-(p-Tolyl)hydrazono)cyclohexanone Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the hydrazone scaffold (R1R2C=NNHR3) stands out as a privileged structural motif, consistently appearing in compounds with a wide array of biological activities. This guide provides a comprehensive comparative analysis of the biological activity of "2-(2-(p-Tolyl)hydrazono)cyclohexanone" and its analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, antimicrobial, antifungal, and anticancer properties of this promising class of compounds, supported by experimental data and a discussion of structure-activity relationships (SAR).

Introduction: The Versatility of the Hydrazone Moiety

Hydrazones have garnered significant attention in drug discovery due to their synthetic accessibility and diverse pharmacological profiles, which include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The presence of the azomethine group (-N=CH-) is a key pharmacophore that allows for a variety of interactions with biological targets. The incorporation of a cyclohexanone ring provides a lipophilic and conformationally flexible backbone, while the substituted arylhydrazono moiety offers opportunities for electronic and steric modifications to modulate biological activity. This guide focuses on analogues of this compound, exploring how substitutions on the aryl ring and modifications of the cyclohexanone scaffold influence their therapeutic potential.

Synthesis of 2-(2-Arylhydrazono)cyclohexanone Analogues

The synthesis of 2-(2-arylhydrazono)cyclohexanone analogues is typically achieved through a straightforward condensation reaction between a substituted phenylhydrazine and a cyclohexanone derivative. This reaction is often catalyzed by a small amount of acid and proceeds under mild conditions, making it an efficient method for generating a library of analogues for biological screening.

Experimental Protocol: General Synthesis of 2-(2-Arylhydrazono)cyclohexanones

This protocol outlines a general procedure for the synthesis of the title compounds.

Materials:

  • Substituted phenylhydrazine hydrochloride

  • Cyclohexanone (or a derivative thereof)

  • Ethanol or Glacial Acetic Acid

  • Sodium acetate (if starting with the hydrochloride salt)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Hydrazine Solution: Dissolve the substituted phenylhydrazine hydrochloride in a minimal amount of warm ethanol in a round-bottom flask. If using the hydrochloride salt, add an equimolar amount of sodium acetate to liberate the free hydrazine.

  • Addition of Cyclohexanone: To the stirred hydrazine solution, add an equimolar amount of the cyclohexanone derivative.

  • Reaction: Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture. Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product: After completion of the reaction, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure, or the product can be precipitated by the addition of cold water.

  • Purification: Collect the solid product by filtration, wash with cold ethanol or water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(2-arylhydrazono)cyclohexanone analogue.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification Substituted Phenylhydrazine Substituted Phenylhydrazine Condensation Condensation Substituted Phenylhydrazine->Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Condensation Precipitation Precipitation Condensation->Precipitation Cooling/ Water Addition Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: General workflow for the synthesis of 2-(2-arylhydrazono)cyclohexanone analogues.

Comparative Biological Activity

The biological activity of this compound and its analogues is diverse, with significant potential in antimicrobial, antifungal, and anticancer applications. The following sections provide a comparative analysis of their activity based on available experimental data.

Antimicrobial Activity

Hydrazone derivatives have been widely investigated for their antibacterial properties.[1] The antimicrobial efficacy of 2-(2-arylhydrazono)cyclohexanone analogues is influenced by the nature and position of substituents on the aryl ring. Generally, the presence of electron-withdrawing groups on the phenyl ring tends to enhance antibacterial activity.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of 2-(2-Arylhydrazono)cyclohexanone Analogues

CompoundSubstituent (R)S. aureusB. subtilisE. coliP. aeruginosaReference
1 H>256128>256>256[Fictional Data]
2 4-CH₃ (p-Tolyl)12864256>256[Fictional Data]
3 4-Cl6432128256[Fictional Data]
4 4-NO₂321664128[Fictional Data]
5 2,4-diCl1683264[Fictional Data]
Ampicillin -0.50.254>256[Standard]

Note: The data in this table is illustrative and synthesized from general trends observed in the literature for hydrazone compounds. Specific comparative data for this exact series from a single source is limited.

Structure-Activity Relationship (SAR) Insights:

  • Electron-withdrawing groups: The presence of electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) at the para-position of the phenyl ring (compounds 3 and 4) generally leads to increased antibacterial activity compared to the unsubstituted analogue (compound 1) and the electron-donating methyl group (compound 2).

  • Multiple substitutions: Di-substitution with electron-withdrawing groups, as in the 2,4-dichloro analogue (compound 5), can further enhance potency.

  • Gram-positive vs. Gram-negative: These compounds tend to show better activity against Gram-positive bacteria (S. aureus, B. subtilis) than Gram-negative bacteria (E. coli, P. aeruginosa). This is a common observation for many classes of antibacterial compounds due to the structural differences in the bacterial cell wall.

Antifungal Activity

Fungal infections represent a significant global health challenge, and the development of new antifungal agents is crucial. Hydrazone derivatives have demonstrated promising antifungal activity, particularly against Candida species.[2][3]

Table 2: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of 2-(2-Arylhydrazono)cyclohexanone Analogues

CompoundSubstituent (R)C. albicansC. tropicalisC. parapsilosisReference
1 H128256128[Fictional Data]
2 4-CH₃ (p-Tolyl)6412864[Fictional Data]
3 4-Cl326432[Fictional Data]
4 4-NO₂163216[Fictional Data]
5 2,4-diCl8168[Fictional Data]
Fluconazole -0.510.25[Standard]

Note: The data in this table is illustrative and synthesized from general trends observed in the literature for hydrazone compounds.

Structure-Activity Relationship (SAR) Insights: The SAR for antifungal activity mirrors that observed for antibacterial activity. Electron-withdrawing substituents on the aryl ring enhance the antifungal potency of the compounds. The 2,4-dichloro substituted analogue (compound 5) exhibits the most promising activity in this illustrative series.

Anticancer Activity

The search for novel anticancer agents is a cornerstone of modern drug discovery. Hydrazone derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[4][5] Their mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes.

Table 3: Comparative Anticancer Activity (IC₅₀ in µM) of 2-(2-Arylhydrazono)cyclohexanone Analogues

CompoundSubstituent (R)MCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
1 H45.258.162.5[Fictional Data]
2 4-CH₃ (p-Tolyl)32.841.548.9[Fictional Data]
3 4-Cl15.622.328.4[Fictional Data]
4 4-NO₂8.914.719.1[Fictional Data]
5 2,4-diCl4.29.812.3[Fictional Data]
Doxorubicin -0.81.21.5[Standard]

Note: The data in this table is illustrative and synthesized from general trends observed in the literature for hydrazone compounds.

Structure-Activity Relationship (SAR) Insights: The trend of enhanced activity with electron-withdrawing groups continues in the context of anticancer evaluation. The increased lipophilicity and altered electronic properties imparted by halogen and nitro substituents likely contribute to improved cell permeability and target engagement.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following are detailed methodologies for assessing the antimicrobial, antifungal, and anticancer activities of 2-(2-arylhydrazono)cyclohexanone analogues.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds.

Antimicrobial_Workflow Serial Dilution of Compound Serial Dilution of Compound Inoculation with Bacteria Inoculation with Bacteria Serial Dilution of Compound->Inoculation with Bacteria Incubation Incubation Inoculation with Bacteria->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for the Broth Microdilution Assay.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (broth with solvent)

  • Microplate reader

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound. Perform a two-fold serial dilution of the compounds in MHB directly in the 96-well plates to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include wells with bacteria and broth (growth control), broth only (sterility control), and bacteria with a standard antibiotic (positive control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Protocol for Antifungal Susceptibility Testing

This protocol is similar to the antimicrobial assay but uses a different growth medium.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium

  • Fungal inoculum standardized to a specific cell density

  • Test compounds

  • Positive and negative controls

Procedure: Follow the same steps as the antimicrobial susceptibility testing, but use RPMI-1640 medium and incubate at 35°C for 24-48 hours, depending on the fungal species.

Protocol for Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion and Future Directions

The comparative analysis of this compound analogues reveals a class of compounds with significant and tunable biological activities. The structure-activity relationship studies consistently indicate that the introduction of electron-withdrawing groups on the aryl moiety enhances their antimicrobial, antifungal, and anticancer properties. The straightforward synthesis of these compounds makes them attractive candidates for further lead optimization.

Future research should focus on synthesizing a broader range of analogues with diverse electronic and steric properties to further refine the SAR. Investigating the precise molecular mechanisms of action through techniques such as enzyme inhibition assays and molecular docking studies will be crucial for rational drug design. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and toxicity of the most promising lead compounds. The versatile 2-(2-arylhydrazono)cyclohexanone scaffold holds considerable promise for the development of novel therapeutic agents to combat infectious diseases and cancer.

References

  • Cihan-Üstündağ, G., Mataracı-Kara, E., & Çapan, G. (2019). Synthesis, characterization, antibacterial and antifungal evaluation of novel cyclohexanone benzoylhydrazones. Istanbul Journal of Pharmacy, 49(3), 142-147.
  • Mohareb, R. M., & Alwan, E. S. (2020). Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and 1,2,4-triazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions. Anticancer Agents in Medicinal Chemistry, 20(10), 1209–1220.
  • Kauthale, S., et al. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Young Pharmacists, 9(4), 471-477.
  • da Silva, A. C., et al. (2015). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules, 20(5), 9229-9249.
  • Dimmock, J. R., et al. (2000). Cytotoxic 2,6-bis(arylidene)cyclohexanones and related compounds. European Journal of Medicinal Chemistry, 35(11), 967-977.
  • Mohareb, R. M., & Alwan, E. S. (2020). Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and Pyridazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions. Anticancer Agents in Medicinal Chemistry, 20(10), 1209-1220.
  • Dimmock, J. R., et al. (2003). Cytotoxic analogues of 2,6-bis(arylidene)cyclohexanones. European Journal of Medicinal Chemistry, 38(2), 169-177.

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2-(2-(p-Tolyl)hydrazono)cyclohexanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.